

3-Nitrobenzanthrone CAS number and chemical identifiers

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Compound of Interest

Compound Name: 3-Nitrobenzanthrone

Cat. No.: B100140

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An In-depth Technical Guide to 3-Nitrobenzanthrone

This guide provides a comprehensive overview of **3-Nitrobenzanthrone**, a potent mutagen and environmental pollutant. It is intended for researchers, scientists, and professionals in drug development and environmental health. The information compiled herein covers its chemical identity, methods of synthesis and analysis, and its mechanism of genotoxicity.

Chemical Identifiers and Physicochemical Properties

3-Nitrobenzanthrone is a nitro-polycyclic aromatic hydrocarbon. It is a yellow powder found in diesel exhaust and airborne particulate matter.^[1] Below is a summary of its key chemical identifiers and properties.

Identifier	Value	Reference
CAS Number	17117-34-9	[1] [2]
IUPAC Name	3-Nitro-7H-benzo[de]anthracen-7-one	[2]
Synonym	3-Nitro-7H-benzo[d,e]anthracen-7-one	[1]
Chemical Formula	C ₁₇ H ₉ NO ₃	[1] [2] [3]
Molecular Weight	275.27 g/mol	[1]
Canonical SMILES	C1=CC=C2C(=C1)C3=C4C(=C(C=C3)--INVALID-LINK--[O-])C=CC=C4C2=O	[4]
InChI	InChI=1S/C17H9NO3/c19-17-12-5-2-1-4-10(12)11-8-9-15(18(20)21)13-6-3-7-14(17)16(11)13/h1-9H	[2] [3]
InChIKey	QAJOWHGESRCVLY-UHFFFAOYSA-N	[2] [3]
Melting Point	252-257 °C	[1]
Boiling Point	506.2 °C at 760 mm Hg	[1]
Flash Point	256.6 °C	[1]

Experimental Protocols

Synthesis of 3-Nitrobenzanthrone

3-Nitrobenzanthrone can be synthesized through several methods, with the most common being the direct nitration of benzanthrone.

Method 1: Direct Nitration of Benzanthrone

This method involves the reaction of benzanthrone with nitric acid in an organic solvent.[\[2\]](#)[\[5\]](#)

- Reactants: Benzanthrone, nitric acid, and acetic anhydride.
- Procedure Outline:
 - Dissolve benzanthrone in an organic solvent such as nitrobenzene or dichloromethane.[6]
 - Cool the solution in an ice bath.[5]
 - Add a solution of nitric acid in acetic anhydride dropwise to the cooled benzanthrone solution while stirring.[5]
 - The reaction is typically carried out for a specific duration, for instance, 30 minutes at 40°C.[6]
 - The crude product precipitates out of the solution.[6]
- Purification: The crude product, which is a mixture of nitrobenzanthrone isomers, can be purified by recrystallization from a suitable solvent like glacial acetic acid and dichloromethane.[6] This reaction yields **3-nitrobenzanthrone** as the major product, along with minor products such as 1-, 9-, and 11-nitrobenzanthrone.[5][6]

Method 2: Modified Ullmann Cross-Coupling Reaction

A multi-step synthesis involving an Ullmann cross-coupling reaction followed by ring closure.[2][6]

- Reactants: 4-nitro-substituted 1-iodonaphthalene and methyl-iodo-benzoate.[2]
- Procedure Outline:
 - The Ullmann cross-coupling of 4-nitro-substituted 1-iodonaphthalene and methyl-iodo-benzoate is carried out in the presence of copper bronze.[2][6]
 - The resulting 2-(1-naphthyl)benzoic acid derivative is then subjected to a ring-closure reaction to yield **3-nitrobenzanthrone**.[2]

Analytical Methods for Detection and Quantification

Several analytical techniques are employed for the detection and quantification of **3-nitrobenzanthrone** in various matrices.

High-Performance Liquid Chromatography (HPLC)

- HPLC with Fluorescence Detection: This method is used for sensitive determination in environmental samples like surface soil.[7]
 - Sample Preparation: **3-Nitrobenzanthrone** is reduced to 3-aminobenzanthrone by refluxing with hydrazine and Raney nickel.[7]
 - Chromatographic Conditions:
 - Stationary Phase: Cyanopropyl column.[7]
 - Mobile Phase: n-hexane-ethyl acetate (3:1, v/v).[7]
 - Detection: Fluorescence detection is effective as 3-aminobenzanthrone fluoresces in low-polarity solvents.[7]
 - Detection Limit: As low as 0.002 ng (S/N=3).[7]
- Three-Dimensional HPLC: This technique has been used for the determination of **3-nitrobenzanthrone** in diesel exhaust particulate matter.[8]
 - Columns: Nitrophenylethyl, C18, and pyrenylethyl stationary phases for the first, second, and third dimensions, respectively.[8]
 - Mobile Phases: Methanol for the first two dimensions and dichloromethane for the third.[8]
 - Detection: Photodiode array detector.[8]
 - Detection Limit: 1 ng/ml (S/N = 3).[8]

³²P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect DNA adducts formed from **3-nitrobenzanthrone**.

- Principle: Covalent binding of metabolically activated **3-nitrobenzanthrone** to DNA forms adducts, which can be detected and quantified.
- Procedure Outline:
 - DNA is isolated from cells or tissues exposed to **3-nitrobenzanthrone**.
 - The DNA is enzymatically digested to 3'-mononucleotides.
 - The adducted nucleotides are enriched, for example, by butanol extraction.[9]
 - The adducted nucleotides are radiolabeled with ³²P.
 - The ³²P-labeled adducts are separated by thin-layer chromatography (TLC) or HPLC.[2]
 - Quantification is achieved by measuring the radioactivity of the adduct spots.

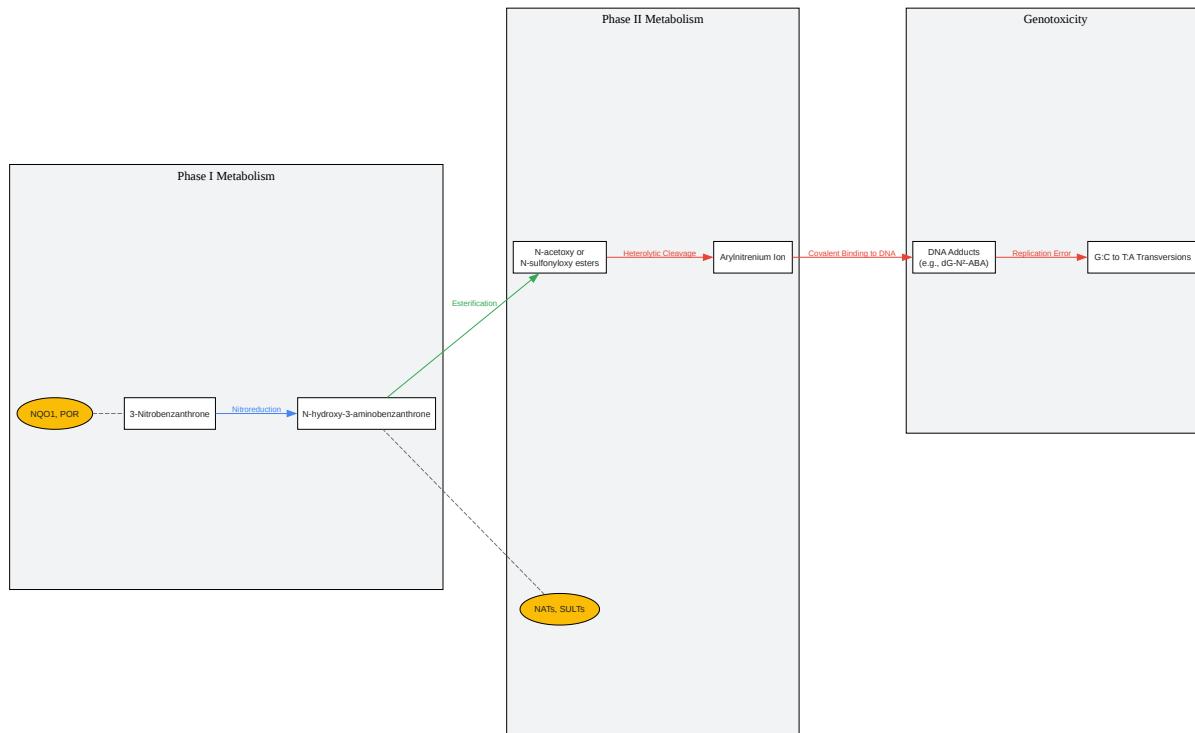
Metabolic Activation and Genotoxicity

3-Nitrobenzanthrone is a potent mutagen and a suspected human carcinogen that requires metabolic activation to exert its genotoxic effects.[10][11][12] The primary mechanism of its toxicity involves the formation of DNA adducts, leading to mutations.[11][13]

The metabolic activation of **3-nitrobenzanthrone** is a multi-step process involving both phase I and phase II enzymes.[10] The initial and critical step is the nitroreduction of the nitro group to a hydroxylamino group, forming N-hydroxy-3-aminobenzanthrone.[2][9] This reaction is catalyzed by various nitroreductases, including NAD(P)H:quinone oxidoreductase (NQO1) and NADPH-cytochrome P450 oxidoreductase (POR).[2][10][14]

The resulting N-hydroxy-3-aminobenzanthrone can be further activated through esterification by N,O-acetyltransferases (NATs) and sulfotransferases (SULTs), forming highly reactive N-acetoxy or N-sulfonyloxy esters.[2][9] These esters can spontaneously decompose to form electrophilic arylnitrenium ions, which readily react with DNA to form covalent adducts, primarily with guanine and adenine bases.[2][11][13] The major DNA adducts identified are deoxyguanosin-N²-yl-3-aminobenzanthrone and deoxyadenosin-N⁶-yl-3-aminobenzanthrone.[2] These DNA adducts can lead to G:C to T:A transversion mutations during DNA replication, a hallmark of **3-nitrobenzanthrone**'s mutagenicity.[2][9]

Below is a diagram illustrating the metabolic activation pathway of **3-Nitrobenzanthrone**.



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Caption: Metabolic activation pathway of **3-Nitrobenzanthrone** leading to DNA adduct formation and mutations.

Quantitative Toxicological Data

Parameter	Value/Observation	System	Reference
Mutagenicity (Ames Test)	Highly mutagenic, comparable to 1,8-dinitropyrene	<i>S. typhimurium</i> TA98 and YG1024	[2][13]
DNA Adduct Formation (in vitro)	48.6 - 88.4 adducts per 10^8 nucleotides	Calf thymus DNA with rat liver S9 or xanthine oxidase	[1]
DNA Adduct Formation (in vivo)	Formation of multiple DNA adducts in lung, liver, kidney, heart, pancreas, and colon	Wistar rats	[3]
Carcinogenicity	Increased incidence of squamous cell carcinoma of the lung	Rats (intratracheal instillation)	[2]
Micronucleus Induction	Increased frequency of micronuclei in peripheral blood reticulocytes	Mice (intraperitoneal injection)	[2]

Conclusion

3-Nitrobenzanthrone is a potent genotoxic agent present in the environment, primarily from diesel emissions. Its carcinogenicity is attributed to its metabolic activation to reactive intermediates that form stable DNA adducts, leading to characteristic mutations. The detailed understanding of its chemical properties, synthesis, analytical detection, and mechanism of action is crucial for assessing its risk to human health and for developing strategies for monitoring and mitigation of exposure. The experimental protocols and data presented in this guide provide a valuable resource for the scientific community engaged in research on environmental carcinogens.

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